Ethyl 5-bromo-2-cyano-3-hydroxybenzoate

Organic Synthesis Pharmaceutical Intermediate Chemical Building Block

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805191-09-6) is a polysubstituted aromatic ester building block characterized by a molecular formula of C10H8BrNO3 and a molecular weight of 270.08 g/mol. Structurally, the compound integrates a bromine atom at the 5-position, a cyano group at the 2-position, a hydroxyl group at the 3-position, and an ethyl ester moiety on a benzoate core.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
CAS No. 1805191-09-6
Cat. No. B1409739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2-cyano-3-hydroxybenzoate
CAS1805191-09-6
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)Br)O)C#N
InChIInChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(11)4-9(13)8(7)5-12/h3-4,13H,2H2,1H3
InChIKeyBZEMLULVRMNVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805191-09-6): Core Physicochemical Profile for Procurement and Research


Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805191-09-6) is a polysubstituted aromatic ester building block characterized by a molecular formula of C10H8BrNO3 and a molecular weight of 270.08 g/mol . Structurally, the compound integrates a bromine atom at the 5-position, a cyano group at the 2-position, a hydroxyl group at the 3-position, and an ethyl ester moiety on a benzoate core . This unique substitution pattern, specifically the 2-cyano-3-hydroxybenzoate motif, distinguishes it from other bromo-cyano-benzoate regioisomers and provides distinct synthetic utility as a versatile intermediate for the synthesis of complex organic molecules and pharmaceutical candidates .

Procurement Risk in Substituting Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805191-09-6) with Other Halo-Cyano Benzoates


Direct substitution of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate with other structurally similar halo-cyano benzoates, such as methyl ester analogs or regioisomers with different substitution patterns (e.g., 3-cyano-2-hydroxy or 4-cyano-2-hydroxy) , is not advisable without rigorous re-validation. The specific spatial arrangement of the bromine, cyano, and hydroxyl groups on the aromatic ring dictates the compound's electronic environment, reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira), and potential biological interactions . Furthermore, the ethyl ester provides different steric and solubility properties compared to the more common methyl ester , impacting its performance as a building block or intermediate in multi-step syntheses. The quantitative evidence below details the specific, measurable differences that justify the selection of this precise CAS number over its closest analogs.

Quantitative Differentiation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805191-09-6) vs. Structural Analogs


Molecular Weight and Formula Differentiation: Ethyl 5-bromo-2-cyano-3-hydroxybenzoate vs. Methyl Ester Analog

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (C10H8BrNO3) possesses a molecular weight of 270.08 g/mol, which is 14.03 g/mol (5.5%) greater than its direct methyl ester analog, Methyl 5-bromo-2-cyano-3-hydroxybenzoate (C9H6BrNO3, MW 256.05 g/mol) . This difference arises solely from the ethyl ester moiety versus the methyl ester.

Organic Synthesis Pharmaceutical Intermediate Chemical Building Block

Substitution Pattern Differentiation: 2-Cyano-3-Hydroxy vs. 3-Cyano-2-Hydroxy Regioisomer

The target compound features a 2-cyano-3-hydroxy substitution pattern, which is regioisomeric to compounds like Ethyl 5-bromo-3-cyano-2-hydroxybenzoate (CAS 1805487-75-5) . While they share the same molecular formula (C10H8BrNO3, MW 270.08), the different positioning of the cyano and hydroxyl groups creates distinct electronic and steric environments on the aromatic ring. The IUPAC name of the target compound (ethyl 5-bromo-2-cyano-3-hydroxybenzoate) confirms this specific substitution .

Organic Synthesis Chemical Biology Regioselectivity

Purity Specification: Guaranteed Minimum Purity of 98% for Research Consistency

A reputable vendor lists Ethyl 5-bromo-2-cyano-3-hydroxybenzoate with a guaranteed minimum purity specification of ≥98% (NLT 98%) . While a high purity is a common expectation for research chemicals, the explicit specification provides a verifiable benchmark for procurement and quality control that may not be as clearly defined or guaranteed across all suppliers or for all analogs.

Quality Control Analytical Chemistry Procurement

Distinct Utility as a Cyano-Containing Building Block for Heterocycle Synthesis

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is specifically cited as a building block in a patent for substituted quinazoline compounds, which are useful for the treatment and prophylaxis of HCMV infection [1]. This citation highlights its utility in constructing complex heterocyclic frameworks, a role that is not universally shared by all bromo-benzoate analogs. The bromine atom serves as a handle for cross-coupling reactions, while the cyano and hydroxyl groups can be used to annulate pyrimidine or oxazine rings.

Organic Synthesis Pharmaceutical Intermediate Heterocyclic Chemistry

Validated Research and Industrial Application Scenarios for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805191-09-6)


Synthesis of Antiviral Heterocycles (e.g., Quinazolines) as Demonstrated in Patent Literature

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is directly applicable as a versatile building block for constructing substituted quinazoline scaffolds [1]. The bromine atom allows for subsequent functionalization via palladium-catalyzed cross-coupling reactions, while the 2-cyano and 3-hydroxy groups provide a reactive ortho-relationship ideal for the annulation of a pyrimidine ring. This documented use case in antiviral research (targeting HCMV) makes it a strategic intermediate for medicinal chemists developing novel therapeutics. Using a different regioisomer or non-cyano analog would likely fail to yield the desired quinazoline core or would require a completely different synthetic route.

Cross-Coupling Partner in Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira)

The presence of a bromine atom at the 5-position of the benzoate ring makes this compound an excellent electrophilic partner for a wide range of metal-catalyzed cross-coupling reactions . Its unique substitution pattern (2-cyano, 3-hydroxy) can influence the electronic properties of the ring and therefore the rate and selectivity of the coupling step compared to other bromo-benzoates. This makes it a valuable building block for constructing diverse libraries of complex aromatic compounds, where the ethyl ester provides a convenient handle for further functionalization or deprotection.

Precursor for Cyano-Directed C-H Activation and Functionalization

The 2-cyano group can serve as a directing group for transition-metal-catalyzed C-H activation reactions, allowing for site-selective functionalization of the adjacent aromatic C-H bonds . The presence of the 3-hydroxy group and the 5-bromo substituent provides additional points of diversification. This specific combination of functional groups makes Ethyl 5-bromo-2-cyano-3-hydroxybenzoate a more versatile and strategically valuable starting material for complex molecule synthesis than simpler, unfunctionalized benzoate esters.

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